5-Bromo-2-chloro-4-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
5-bromo-2-chloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGNMFLERWFJCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis Approach
The preparation typically follows a multi-step sequence involving:
- Nitration of a suitably substituted aniline precursor to introduce a nitro group.
- Reduction of the nitro group to the corresponding amine.
- Halogenation (bromination and chlorination) to install the bromine and chlorine substituents at precise positions.
This approach leverages classical aromatic substitution chemistry, modified by the electronic effects of the trifluoromethyl group.
Example Synthetic Route
A representative synthetic pathway is:
- Starting Material: 4-chloro-3-(trifluoromethyl)aniline.
- Nitration: Controlled nitration introduces a nitro group ortho or para to existing substituents.
- Reduction: Catalytic hydrogenation or chemical reduction converts the nitro group to an amine.
- Bromination: Electrophilic bromination introduces bromine selectively, often using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Detailed Reaction Conditions and Catalysts
Halogenation Step
- Reagents: Bromination is commonly achieved using bromine or NBS.
- Solvents: Polar aprotic solvents such as DMF are preferred to enhance regioselectivity.
- Temperature: Typically around 80°C under an inert atmosphere (nitrogen or argon) to avoid side reactions.
- Catalysts: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for regioselective halogen introduction in advanced syntheses.
Reduction Step
- Methods: Catalytic hydrogenation using Pd/C or chemical reduction with iron/HCl or tin/HCl.
- Conditions: Mild temperatures to prevent dehalogenation or trifluoromethyl group cleavage.
Industrial Scale Preparation Considerations
Industrial synthesis optimizes yield, purity, and environmental impact by:
- Using controlled stoichiometry to minimize byproducts.
- Employing solid-supported catalysts (e.g., silica gel loaded with aluminum trichloride) to facilitate halogenation.
- Applying vacuum and temperature control to improve reaction rates and selectivity.
Analytical Data and Purity Verification
Purity Assessment
- HPLC: High-performance liquid chromatography is used to confirm purity, with typical retention times around 0.8 minutes under specific conditions.
- LC-MS: Confirms molecular ion peaks consistent with the molecular weight (~274.5 g/mol).
- NMR and FT-IR: Characteristic signals for trifluoromethyl (C-F stretching ~1100–1250 cm⁻¹) and aromatic protons verify structure.
Comparative Table of Preparation Methods
| Step | Method/Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Nitration | Controlled nitration in acidic medium | HNO3/H2SO4 | 85-90 | Regioselective introduction |
| Reduction | Catalytic hydrogenation (Pd/C) | H2 gas, Pd/C catalyst | 90-95 | Mild conditions prevent side reactions |
| Bromination | Electrophilic bromination in DMF at 80°C | Br2 or NBS | 80-88 | Selective bromination ortho to NH2 |
| Chlorination (if needed) | N-chlorosuccinimide (NCS) in DMF | NCS | 75-85 | Controlled chlorination |
Research Findings and Optimization
- Catalyst Loading: Pd-catalyzed methods require optimization of catalyst amount (e.g., Pd(PPh3)4 at 2-5 mol%) for best yield.
- Temperature Control: Maintaining 70-85°C during halogenation minimizes side reactions.
- Solvent Choice: DMF and dichloromethane are preferred for solubility and reaction control.
- Vacuum Application: In industrial settings, vacuum (-0.03 to -0.08 MPa) enhances reaction efficiency during electrophilic aromatic substitution.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl).
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of nitroanilines.
Reduction: Formation of aminobenzenes.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-chloro-4-(trifluoromethyl)aniline serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit promising anticancer activity. For instance, modifications of the aniline structure have been investigated for their ability to inhibit specific cancer cell lines, demonstrating effective cytotoxicity and selectivity.
| Compound | Activity | Reference |
|---|---|---|
| 5-Bromo-2-chloro-4-(trifluoromethyl)aniline | Inhibitory effects on cancer cell growth |
Agrochemicals
The compound is also explored in the development of agrochemicals, particularly as a building block for herbicides and pesticides. The trifluoromethyl group enhances the lipophilicity of the molecules, improving their efficacy.
Case Study: Herbicidal Activity
Studies have reported that derivatives containing the trifluoromethyl group show increased herbicidal activity against various weed species. The modification of the aniline structure allows for better absorption and translocation within plants.
| Compound | Target Weed | Efficacy (%) | Reference |
|---|---|---|---|
| 5-Bromo-2-chloro-4-(trifluoromethyl)aniline derivative | Amaranthus retroflexus | 85% |
Materials Science
In materials science, 5-Bromo-2-chloro-4-(trifluoromethyl)aniline is utilized in the synthesis of polymers and coatings. The incorporation of fluorinated groups imparts desirable properties such as chemical resistance and thermal stability.
Case Study: Polymer Synthesis
Research indicates that polymers synthesized using this compound exhibit enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts. These materials are suitable for applications in harsh environments.
| Material Type | Property Improvement | Reference |
|---|---|---|
| Fluorinated Polymer | Increased thermal stability (up to 300°C) |
Chemical Synthesis
The compound is a valuable intermediate in organic synthesis, particularly in the preparation of other functionalized anilines and heterocycles. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions.
Case Study: Synthesis of Heterocycles
The use of 5-Bromo-2-chloro-4-(trifluoromethyl)aniline in synthesizing heterocycles has been documented, showcasing its versatility as a building block in complex organic molecules.
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | Heterocycle A | 92% |
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares 5-bromo-2-chloro-4-(trifluoromethyl)aniline with key analogs, focusing on substituent variations and their physicochemical impacts:
*Calculated based on isotopic mass data from analogs.
Electronic and Reactivity Differences
- Trifluoromethyl Positioning : Moving the -CF₃ group from position 4 to 5 (as in 2-bromo-5-CF₃-aniline) reduces steric hindrance at the ortho position, facilitating nucleophilic aromatic substitution .
- Fluorine vs. Chlorine : Fluorine’s higher electronegativity (e.g., in 4-bromo-2-fluoro-5-CF₃-aniline) enhances the compound’s acidity (pKa ~1.27) compared to chlorine-substituted analogs, impacting its behavior in acid-catalyzed reactions .
Biological Activity
5-Bromo-2-chloro-4-(trifluoromethyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C₇H₄BrClF₃N
- Molecular Weight : 290.46 g/mol
- Structure : The compound features a phenyl ring substituted with bromine, chlorine, and a trifluoromethyl group, which enhances its lipophilicity and biological activity.
The biological activity of 5-Bromo-2-chloro-4-(trifluoromethyl)aniline is primarily attributed to its interaction with various molecular targets:
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating interactions with enzymes and receptors.
- Enzyme Interaction : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which may influence cellular processes such as proliferation and apoptosis.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that it may exhibit antimicrobial effects and cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .
Anticancer Activity
Research indicates that 5-Bromo-2-chloro-4-(trifluoromethyl)aniline may possess significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Flow cytometry assays revealed that the compound induces apoptosis in these cell lines, suggesting its mechanism involves the activation of apoptotic pathways .
Antimicrobial Activity
5-Bromo-2-chloro-4-(trifluoromethyl)aniline has also been investigated for its antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still limited. Further research is needed to elucidate its full spectrum of antimicrobial activity.
Case Studies
- Antiviral Potential : Similar compounds have shown efficacy against hepatitis C virus NS3 protease. This suggests that 5-Bromo-2-chloro-4-(trifluoromethyl)aniline may also possess antiviral properties, warranting further investigation into its potential as an antiviral agent.
- Pharmacological Applications : As an intermediate in the synthesis of pharmaceutical compounds, this compound is being explored for applications in drug discovery, particularly for developing new therapies targeting cancer and infectious diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-2-chloro-4-(trifluoromethyl)aniline, and what challenges arise in achieving regioselectivity?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, bromo- and chloro-substituted aryl halides undergo Buchwald-Hartwig amination or Suzuki-Miyaura coupling. A representative protocol involves heating the substrate with a palladium catalyst (e.g., Pd(PPh₃)₄) in DMF under nitrogen, followed by purification via reverse-phase chromatography .
- Challenges : Regioselectivity issues arise due to competing reactivity of bromo and chloro substituents. Optimizing catalyst systems (e.g., ligand choice) and reaction temperature can mitigate this. Side products like dehalogenated intermediates may require careful monitoring via LCMS .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) characterize 5-Bromo-2-chloro-4-(trifluoromethyl)aniline?
- Methodology :
- ¹³C/¹H NMR : The trifluoromethyl group (-CF₃) causes distinct splitting patterns in aromatic protons. Chlorine and bromine substituents influence chemical shifts (e.g., deshielding at the ortho position) .
- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups.
- UV-Vis : Conjugation with electron-withdrawing groups (Br, Cl, CF₃) results in absorption bands >300 nm, useful for tracking reactivity .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the electronic properties and reactivity of 5-Bromo-2-chloro-4-(trifluoromethyl)aniline?
- Methodology : Density-functional theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-energy approximation) accurately models frontier molecular orbitals (HOMO/LUMO) and charge distribution. This predicts sites for electrophilic/nucleophilic attack .
- Application : Calculate Fukui indices to identify reactive positions for cross-coupling or functionalization. Validate results against experimental kinetic data .
Q. How does the steric and electronic influence of the trifluoromethyl group affect the compound’s biological interactions?
- Methodology :
- Biological Assays : Test binding affinity with biomolecules (e.g., enzymes) using fluorescence quenching or isothermal titration calorimetry (ITC).
- Structure-Activity Relationship (SAR) : Compare with analogs lacking -CF₃ (e.g., 5-Bromo-2-chloroaniline) to isolate electronic effects.
- Findings : The -CF₃ group enhances metabolic stability and hydrophobic interactions, making the compound a candidate for drug discovery intermediates .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
